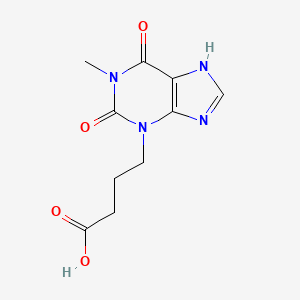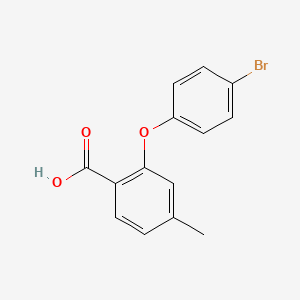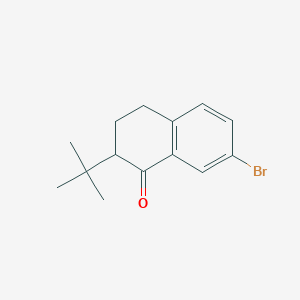
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with a butanoic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a butanoic acid precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1-Methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- Ethyl (1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate
Uniqueness
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a purine ring with a butanoic acid moiety makes it particularly versatile for various applications in research and industry .
Propiedades
Número CAS |
69150-38-5 |
|---|---|
Fórmula molecular |
C10H12N4O4 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
4-(1-methyl-2,6-dioxo-7H-purin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-9(17)7-8(12-5-11-7)14(10(13)18)4-2-3-6(15)16/h5H,2-4H2,1H3,(H,11,12)(H,15,16) |
Clave InChI |
SHSDGDIOAXTJRC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)
